molecular formula C17H13Cl3N2O B3034349 [3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3,4-dichlorophenyl)methanone CAS No. 159799-56-1

[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3,4-dichlorophenyl)methanone

Cat. No.: B3034349
CAS No.: 159799-56-1
M. Wt: 367.7 g/mol
InChI Key: AXGUMIPANVDHSE-UHFFFAOYSA-N
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Description

“3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone” is a chemical compound . Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Compounds similar to 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone have shown potential in anticancer and antimicrobial applications. A study by Katariya et al. (2021) highlighted the synthesis of compounds incorporating oxazole, pyrazoline, and pyridine moieties, which demonstrated notable efficacy against various cancer cell lines and pathogenic strains, suggesting their possible use in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu & Shah, 2021).

Molecular Structure and Spectroscopic Studies

  • The molecular structure and spectroscopic characteristics of similar compounds have been extensively studied. Sivakumar et al. (2021) investigated the molecular structure, spectroscopic, and quantum chemical properties of related compounds, providing insights into their potential applications in various fields, including drug discovery (Sivakumar et al., 2021).

Potential in Anticandida Agents

  • The compound's potential as an anti-Candida agent has been explored. Jayasheela et al. (2018) characterized a related compound, focusing on its anti-Candida properties through comprehensive characterization and molecular docking studies (Jayasheela et al., 2018).

Synthesis and Reactivity Studies

  • Research has also delved into the synthesis and reactivity of structurally similar compounds. For instance, Pouzet et al. (1998) synthesized a related compound and explored its reactivity towards sulfur- and oxygen-containing nucleophiles, which is crucial for its potential applications in chemical synthesis (Pouzet, Erdelmeier, Dansette & Mansuy, 1998).

Antioxidant and Anti-Inflammatory Applications

  • The antioxidant and anti-inflammatory applications of related compounds have been explored. Studies have indicated that certain derivatives exhibit significant activities, suggesting their potential use in treating oxidative stress-induced diseases and inflammation (Lokeshwari et al., 2017).

Properties

IUPAC Name

[6-(4-chlorophenyl)-4,5-dihydro-3H-pyridazin-2-yl]-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2O/c18-13-6-3-11(4-7-13)16-2-1-9-22(21-16)17(23)12-5-8-14(19)15(20)10-12/h3-8,10H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGUMIPANVDHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3,4-dichlorophenyl)methanone
Reactant of Route 2
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[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3,4-dichlorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3,4-dichlorophenyl)methanone
Reactant of Route 4
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3,4-dichlorophenyl)methanone
Reactant of Route 5
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3,4-dichlorophenyl)methanone
Reactant of Route 6
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3,4-dichlorophenyl)methanone

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